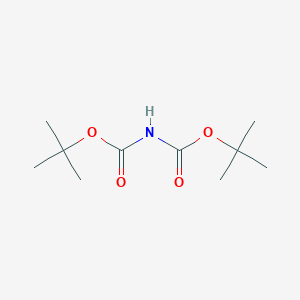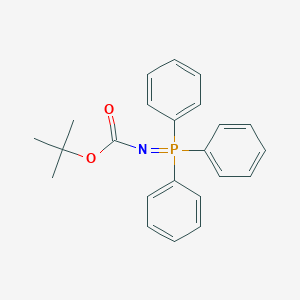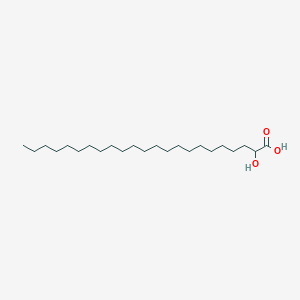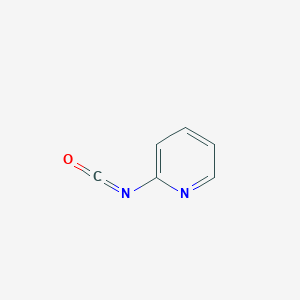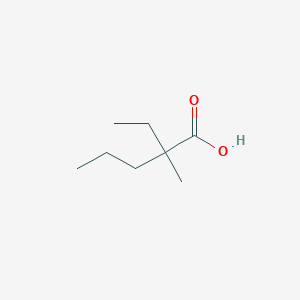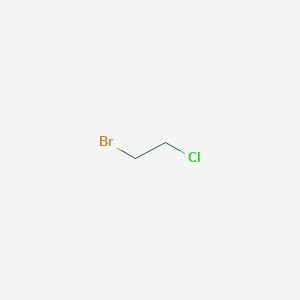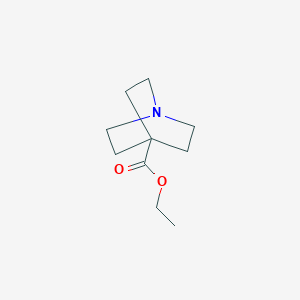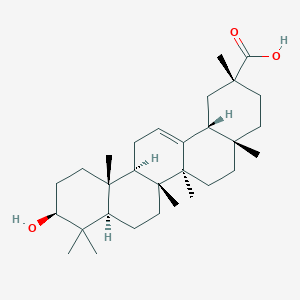
1,2-Distearoyl-3-oleoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Distearoyl-3-oleoyl-rac-glycerol is a type of triacylglycerol. It contains two stearic acid molecules at the sn-1 and sn-2 positions and one oleic acid molecule at the sn-3 position . It has been found in various oils such as sunflower, corn, and soybean oils .
Molecular Structure Analysis
The molecular structure of 1,2-Distearoyl-3-oleoyl-rac-glycerol consists of a glycerol backbone with two stearic acid molecules esterified at the sn-1 and sn-2 positions and one oleic acid molecule at the sn-3 position . The empirical formula is C57H108O6 and the molecular weight is 889.46 .Physical And Chemical Properties Analysis
1,2-Distearoyl-3-oleoyl-rac-glycerol is a solid substance. It is typically stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
Research has indicated that 2,3-Distearo-1-olein exhibits antioxidant properties, which can help in protecting cells against oxidative stress . This activity is beneficial in extending the shelf life of food products and can also be leveraged in skincare products to protect skin cells from environmental damage. Moreover, its antimicrobial activities make it a potential preservative, inhibiting the growth of bacteria and fungi in various products .
Eigenschaften
IUPAC Name |
[2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIQXNTTVSKJC-FVDSYPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2190-29-6 | |
| Record name | 1,2-Distearoyl-3-oleoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Distearo-1-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DISTEARO-1-OLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY364321CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)?
A: SSO is primarily used as a cocoa butter replacer (CBR) in food applications. [, , ] It exhibits similar melting properties to cocoa butter, making it suitable for chocolate and confectionery products. [, , ]
Q2: How is SSO produced using enzymatic methods?
A: SSO can be produced through lipase-catalyzed interesterification of fully hydrogenated soybean oil (FHSBO) and oleic ethyl ester (OEE). [, , ] This reaction is typically conducted in a batch reactor at 75°C with continuous stirring. [, , ] The optimal molar ratio for SSO production is 1:1 (FHSBO:OEE) with a reaction time ranging from 2 to 5 hours. [, , ]
Q3: What are the challenges associated with enzymatic SSO production and how are they addressed?
A: Enzymatic synthesis generates not only SSO/SOS, but also other triacylglycerols (TAGs) like PSO/POS, SOO/OSO, and SSS, along with ethyl esters, monoacylglycerol (MAG), and diacylglycerol (DAG). [, , ] To purify the SSO, a combination of solvent fractionation (using methanol and acetone) and column chromatography with silica gel is employed. [, , ] Solvent fractionation helps remove unwanted ethyl esters and high-melting TAGs, while column chromatography effectively separates MAG and DAG. [, , ]
Q4: How does the fatty acid composition of the final SSO product compare to cocoa butter?
A: The final purified SSO product exhibits a fatty acid composition similar to cocoa butter, consisting primarily of palmitic acid (C16:0, 10.9~12.9 area%), stearic acid (C18:0, 52.2~54.9 area%), and oleic acid (C18:1, 34.2~35.5 area%). [, , ]
Q5: How do the melting properties of SSO compare to cocoa butter?
A: Both SSO and cocoa butter exhibit similar solid fat index (SFI) values and a narrow melting point range around 32 to 35°C. [, , ] This similarity in melting behavior contributes to SSO's suitability as a cocoa butter substitute. [, , ]
Q6: What research has been conducted on the physical properties of SSO blends?
A: Studies have investigated the phase behavior of binary blends of SSO and tristearin (SSS). [] These blends display monotectic behavior, with SSO acting as a solvent and impacting the crystallization and melting temperatures of SSS. [] The presence of SSO can also influence the polymorphic transitions of both SSS and itself. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
